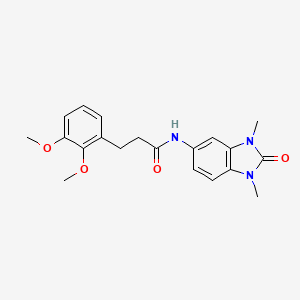![molecular formula C17H24N2O3S B11467159 2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B11467159.png)
2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fused imidazole ring system. Its systematic name is quite a mouthful, so let’s break it down:
2-Ethyl: Refers to the ethyl group (CH₃CH₂-) attached to the imidazole ring.
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]: This part contains a sulfone group (SO₂) linked to a substituted phenyl ring. The substituents include an isopropyl group (CH(CH₃)₂), a methoxy group (OCH₃), and a methyl group (CH₃).
4-Methyl-1H-imidazole: The core structure is an imidazole ring with a methyl group at position 4.
Preparation Methods
The synthesis of this compound involves several steps. One common approach is via a multistep process, starting from commercially available starting materials. Here’s a simplified outline:
Imidazole Formation: Begin by synthesizing the imidazole ring. This can be achieved through cyclization of an appropriate precursor.
Sulfone Group Introduction: Attach the sulfone group to the imidazole ring. This step typically involves electrophilic aromatic substitution.
Substituent Addition: Introduce the isopropyl, methoxy, and methyl substituents onto the phenyl ring.
Ethyl Group Addition: Finally, add the ethyl group to the imidazole ring.
Industrial production methods may vary, but these synthetic principles guide the preparation.
Chemical Reactions Analysis
Oxidation: The sulfone group can undergo oxidation reactions.
Reduction: Reduction of the sulfone group or other functional groups may occur.
Substitution: The compound is susceptible to nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets due to its substituents.
Industry: Employed in the development of specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound with related imidazoles, sulfones, and phenyl-substituted molecules. Its unique combination of features sets it apart.
Properties
Molecular Formula |
C17H24N2O3S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C17H24N2O3S/c1-7-17-18-13(5)10-19(17)23(20,21)16-9-14(11(2)3)12(4)8-15(16)22-6/h8-11H,7H2,1-6H3 |
InChI Key |
QBCFIAPBNBJCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)

![2-[5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11467078.png)
![3-Piperidinoanthra[2,1-b][1]benzofuran-4,9-dione](/img/structure/B11467082.png)
![6-(1,3-benzodioxol-5-yl)-5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11467088.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B11467091.png)
![4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11467104.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11467114.png)
![2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11467115.png)
![4-(ethylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11467121.png)
![2-(4-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11467129.png)
![9-(4-chlorophenyl)-8-(4-nitrophenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467130.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-3-phenyl-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11467136.png)
![Methyl 4-(4-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11467144.png)
